(S)-2-(Morpholin-3-yl)ethanol hydrochloride
CAS No.:
Cat. No.: VC13523203
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO2 |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
| Standard InChI Key | KFQCAEIOQZDQPV-RGMNGODLSA-N |
| Isomeric SMILES | C1COC[C@@H](N1)CCO.Cl |
| SMILES | C1COCC(N1)CCO.Cl |
| Canonical SMILES | C1COCC(N1)CCO.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted at the 3-position with an ethanol group. The hydrochloride salt stabilizes the molecule through ionic interactions, improving its crystallinity and solubility in polar solvents. Key stereochemical features include:
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Chiral center: The S-configuration at C3 of the morpholine ring dictates enantioselective interactions in biological systems .
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Hydrogen-bonding capacity: The ethanol hydroxyl and protonated amine groups facilitate interactions with biological targets.
Table 1: Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol hydrochloride |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Canonical SMILES | C1COCC@HCCO.Cl |
| Solubility | >50 mg/mL in water (estimated) |
Synthetic Methodologies
Enantioselective Synthesis
While detailed protocols for (S)-2-(morpholin-3-yl)ethanol hydrochloride are scarce, analogous morpholine syntheses suggest two primary routes:
Route 1: Chiral Pool Approach
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Step 1: (S)-Epichlorohydrin reacts with ethanolamine under basic conditions to form the morpholine ring with retention of configuration .
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Step 2: Quaternization with HCl gas in diethyl ether yields the hydrochloride salt.
Route 2: Catalytic Asymmetric Synthesis
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Catalyst: Chiral palladium complexes (e.g., BINAP-Pd) induce asymmetry during ring-closing metathesis of diethanolamine derivatives.
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Optimization: Reaction temperatures <50°C minimize racemization, achieving enantiomeric excess (ee) >98%.
Table 2: Synthetic Conditions
| Parameter | Value |
|---|---|
| Temperature | 25–50°C |
| Solvent | Ethanol/water (3:1) |
| Catalyst Loading | 2 mol% Pd-BINAP |
| Yield | 72–85% |
Analytical Characterization
Spectroscopic Techniques
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¹H/¹³C NMR: The S-configuration is confirmed via coupling constants (e.g., J = 4.2 Hz for axial-equatorial protons) and comparison to (R)-enantiomer data .
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HPLC-MS: Chiralpak IC-3 columns resolve enantiomers (retention time: 8.2 min for S-form vs. 9.7 min for R-form) .
Industrial and Research Applications
Pharmaceutical Intermediate
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Antidepressant Synthesis: Serves as a precursor to SSRIs (e.g., analogues of vilazodone) by introducing chiral amine centers.
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Anticancer Agents: Functionalized to create kinase inhibitors targeting EGFR and VEGFR.
Material Science
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Ionic Liquids: The hydrochloride form enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) in electrolyte formulations.
Future Research Directions
Unanswered Questions
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Q1: Does the compound exhibit intrinsic antibacterial activity, or is its utility confined to intermediate roles?
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Q2: How do substituents on the morpholine ring (e.g., methyl groups) affect metabolic stability?
Proposed Studies
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Pharmacokinetics: Radiolabeled tracer studies to assess absorption/distribution in mammalian models.
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Toxicity Screening: Ames test and hERG channel binding assays to evaluate mutagenicity and cardiotoxicity.
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